4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
Description
4-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and a 2-(thiophen-3-yl)ethyl chain at position 1.
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-methyl-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-13(12-10(8)11)4-2-9-3-5-14-7-9/h3,5-7H,2,4H2,1H3,(H2,11,12) |
InChI Key |
WULISWNLTNJEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the condensation of a thiophene derivative with a pyrazole derivative. One common method includes the reaction of 3-thiophen-2-yl-propanoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate diketone to yield the desired pyrazole compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Heterocyclic Modifications
- Thiophene vs. Thiazole : Replacing thiophene with thiazole (as in 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine ) introduces a nitrogen atom, enhancing hydrogen-bonding capacity and polarity.
- Pyridine Hybrids : Compounds like ethyl-(1-pyridin-3-yl-1H-pyrazol-4-yl)-amine demonstrate the incorporation of pyridine rings, which can improve solubility and metal-coordination properties.
Linker and Functional Group Impact
- Ethyl vs. Methylene Linkers : The ethyl chain in 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine provides greater flexibility compared to the rigid methylene linker in 4-methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine . This flexibility may influence conformational adaptability in target binding.
- Nitro and Trifluoromethyl Groups : Derivatives like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine highlight how electron-withdrawing groups (e.g., CF₃) can modulate reactivity and metabolic stability.
Biological Activity
4-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound is represented as follows:
Antimicrobial Activity
Recent studies have shown that various pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against several pathogenic strains. The minimum inhibitory concentration (MIC) values for this compound were notably low, indicating potent antimicrobial activity.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
This compound's ability to inhibit biofilm formation further supports its potential as an antimicrobial agent .
Anti-inflammatory Effects
The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that it may be useful in treating inflammatory diseases .
Anticancer Activity
Research has indicated that pyrazole derivatives possess anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies involving this compound have shown promising results against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It could affect pathways related to cell proliferation and apoptosis.
- Antimicrobial Mechanism : The compound disrupts bacterial cell walls or inhibits essential metabolic processes in pathogens.
Case Studies
Several case studies have explored the efficacy of 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amines in various applications:
- In Vitro Studies : A study demonstrated that this compound effectively reduced the viability of cancer cells while sparing normal cells, highlighting its selective toxicity .
- Animal Models : In vivo studies showed significant reductions in tumor size and inflammatory markers in treated groups compared to controls, supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine?
- Methodological Answer : A common approach involves reacting 3-thiophen-3-yl-2-(aminomethylen)propannitrile derivatives with hydrazinium salts in alcohols, as described in DE4333659A1 . Copper-catalyzed coupling (e.g., CuBr, Cs₂CO₃) with cyclopropanamine in DMSO at 35°C is also effective, yielding products verified via ¹H NMR, ¹³C NMR, and HRMS .
Q. Which spectroscopic techniques confirm the compound’s structure?
- Methodological Answer : ¹H NMR (e.g., δ 8.87 for pyrazole protons), ¹³C NMR, and HRMS (m/z matching [M+H]+) are standard. IR spectroscopy (NH stretch at ~3298 cm⁻¹) further validates functional groups . Purity is confirmed via HPLC (≥95%) and melting point analysis (104–107°C) .
Q. What intermediates are critical in its synthesis?
- Methodological Answer : Key intermediates include 3-(thiophen-3-yl)-2-(aminomethylen)propannitrile and iodopyrazole derivatives. These are generated via cyclization and formylation steps, as outlined in multi-step protocols for analogous pyrazol-3-amines .
Q. How is column chromatography optimized for purification?
- Methodological Answer : Gradient elution (e.g., ethyl acetate/hexane, 0–100%) isolates the compound effectively. Post-chromatography recrystallization in ethanol/water mixtures enhances purity (>95%) .
Advanced Research Questions
Q. How do crystallographic data contradictions arise, and how are they resolved?
- Methodological Answer : Discrepancies in X-ray data (e.g., R factor >0.05) may stem from twinning or poor crystal quality. SHELXL refinement, combined with validation tools (e.g., PLATON), addresses these issues. High-resolution data (mean C–C = 0.002 Å) and space group analysis (e.g., monoclinic P21/n) improve accuracy .
Q. What structural features enhance biological activity in pyrazol-3-amine derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., thiophen-3-yl ethyl) improve kinase inhibition by optimizing steric and electronic interactions. Structure-activity relationship (SAR) studies on Jak2 inhibitors (e.g., AZD1480) highlight the importance of substituent positioning for target binding .
Q. How can copper-catalyzed synthesis yields be systematically optimized?
- Methodological Answer : Design of Experiments (DoE) evaluates variables: catalyst (CuBr vs. CuI), base (Cs₂CO₃ vs. K₂CO₃), and solvent (DMSO vs. DMF). Previous studies show Cs₂CO₃ in DMSO at 35°C maximizes yields (up to 98%) for analogous amines .
Q. Why do cyclization steps exhibit low reproducibility, and how is this mitigated?
- Methodological Answer : Trace moisture or impurities in intermediates (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride) can disrupt cyclization. Strict anhydrous conditions, TLC monitoring, and pre-purification of intermediates via silica gel chromatography improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
